USP Pharmacopoeial Specification: Defined Quantitative Limit for cis-N-Oxide in Risperidone Formulations
The United States Pharmacopeia (USP) specifies that the Risperidone Related Compounds Mixture RS contains Risperidone cis-N-oxide at a precise area percentage of 0.5% [1]. This quantitative specification is not established for trans-Risperidone N-Oxide, 9-hydroxyrisperidone, or other risperidone impurities within the same reference mixture, which are assigned different target percentages (e.g., bicyclorisperidone at 0.3%, Z-oxime at 0.3%). This differentiation underscores the unique regulatory identity of the cis-N-oxide isomer in quality control protocols.
| Evidence Dimension | USP-specified area percentage in Risperidone Related Compounds Mixture RS |
|---|---|
| Target Compound Data | 0.5% (cis-isomer) |
| Comparator Or Baseline | trans-Risperidone N-Oxide (not specified in the same mixture); Bicyclorisperidone (0.3%); Z-Oxime (0.3%) |
| Quantified Difference | The cis-isomer is uniquely specified at 0.5%; trans-isomer is not part of the official USP mixture. |
| Conditions | USP Risperidone Related Compounds Mixture RS for system suitability in HPLC analysis of risperidone formulations. |
Why This Matters
This quantitative specification makes Risperidone cis-N-Oxide an indispensable reference standard for demonstrating compliance with USP monograph requirements, a critical factor in regulatory submissions (ANDA, DMF).
- [1] USP-NF. Risperidone Orally Disintegrating Tablets. Official Monograph, 2013. USP38–NF33. View Source
